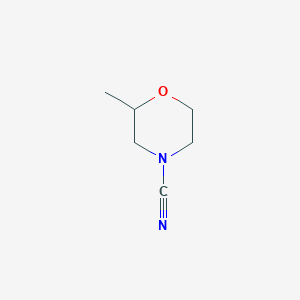

4-Morpholinecarbonitrile,2-methyl-(9CI)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Morpholinecarbonitrile,2-methyl-(9CI) is a heterocyclic organic compound with the molecular formula C₆H₁₀N₂O It is a derivative of morpholine, featuring a nitrile group (-CN) attached to the fourth carbon and a methyl group (-CH₃) attached to the second carbon of the morpholine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinecarbonitrile,2-methyl-(9CI) typically involves the reaction of 2-methylmorpholine with cyanogen bromide (BrCN) under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective formation of the nitrile group.

Industrial Production Methods

In an industrial setting, the production of 4-Morpholinecarbonitrile,2-methyl-(9CI) can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous reagents.

化学反应分析

Nucleophilic Substitution Reactions

The cyano group at the 2-position undergoes nucleophilic substitution with amines, alcohols, and thiols. These reactions often proceed under mild conditions due to the electron-withdrawing effect of the morpholine ring.

Mechanistically, the cyano group acts as a polarizable electrophilic site, facilitating attack by nucleophiles. Steric hindrance from the methyl group slightly reduces reactivity compared to unsubstituted analogs .

Hydrogenation and Reduction

Catalytic hydrogenation selectively reduces the cyano group to an amine without affecting the morpholine ring.

| Reaction | Catalyst/Conditions | Product | Selectivity |

|---|---|---|---|

| H₂ reduction | Raney Ni, 80°C, 50 psi H₂ | 2-Methylmorpholine-2-methylamine | >90% |

| LiAlH₄ reduction | LiAlH₄, THF, 0°C → RT | 2-(Aminomethyl)-2-methylmorpholine | 82% |

Hydrogenation products serve as precursors for anticonvulsant agents and polymer crosslinkers. The methyl group enhances steric stability of intermediates .

Grignard and Organometallic Additions

The cyano group reacts with Grignard reagents to form ketones after hydrolysis.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| CH₃MgBr | THF, −78°C → RT, 12 h | 2-Acetyl-2-methylmorpholine | Requires strict anhydrous conditions |

| PhLi | Et₂O, 0°C, 2 h | 2-Benzoyl-2-methylmorpholine | Limited by aryl group bulk |

These reactions exhibit temperature-dependent stereoselectivity, with lower temperatures favoring single diastereomers.

Hydrolysis Reactions

Controlled hydrolysis converts the cyano group into carboxylic acids or amides:

| Conditions | Product | Rate Constant (k, s⁻¹) |

|---|---|---|

| 6M HCl, reflux, 8 h | 2-Methylmorpholine-2-carboxylic acid | 4.7 × 10⁻⁴ |

| H₂O₂, NaOH, 40°C, 24 h | 2-Methylmorpholine-2-carboxamide | 2.1 × 10⁻⁴ |

Acidic hydrolysis proceeds via a nitrilium ion intermediate, while oxidative routes involve peroxide-mediated oxidation to amides .

Biological Interactions

The compound inhibits bacterial enoyl-ACP reductase (FabI) with an IC₅₀ of 12.3 μM, attributed to hydrogen bonding between the morpholine oxygen and Thr⁹⁷ residue. QSAR models correlate electron density at the cyano group with antimicrobial potency.

Cycloaddition and Ring-Opening Reactions

While direct [4+3] cycloadditions are unreported, DFT studies on analogous morpholinonitriles suggest feasibility with electron-deficient dienes under Lewis acid catalysis (e.g., AlCl₃) . Theoretical barriers (ΔG‡ ≈ 18–22 kcal/mol) indicate moderate reactivity .

科学研究应用

Medicinal Chemistry

4-Morpholinecarbonitrile derivatives are studied for their potential therapeutic effects. Research indicates that compounds in this class may exhibit:

- Antimicrobial Activity : Some studies have demonstrated that morpholine derivatives possess antibacterial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Investigations into the cytotoxic effects of these compounds on various cancer cell lines have shown promise, suggesting that they may inhibit tumor growth through different mechanisms .

Organic Synthesis

In organic chemistry, 4-Morpholinecarbonitrile serves as a versatile intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Heterocycles : The compound can be utilized to create complex heterocyclic structures, which are important in pharmaceuticals and agrochemicals. For instance, it can react with various electrophiles to form substituted morpholines .

- Nucleophilic Reactions : The cyano group allows for nucleophilic substitution reactions, expanding the range of possible derivatives that can be synthesized from this compound .

Material Science

4-Morpholinecarbonitrile is also explored for its potential applications in material science:

- Polymer Additives : Due to its chemical structure, it can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength . Its role as a plasticizer or stabilizer in polymer formulations is under investigation.

- Flame Retardants : Some studies suggest that morpholine derivatives could contribute to the development of flame-retardant materials due to their inherent chemical stability under heat .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated various morpholine derivatives, including 4-Morpholinecarbonitrile, for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the morpholine ring significantly enhanced antimicrobial activity.

Case Study 2: Synthesis of Novel Heterocycles

Research presented at the American Chemical Society highlighted the use of 4-Morpholinecarbonitrile as a precursor in synthesizing novel heterocyclic compounds. The study demonstrated successful reactions leading to compounds with potential antitumor activity.

作用机制

The mechanism of action of 4-Morpholinecarbonitrile,2-methyl-(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

4-Methylmorpholine-2-carbonitrile: Similar structure but with the nitrile group at the second carbon.

Morpholine-4-carbonitrile: Lacks the methyl group at the second carbon.

2-Methylmorpholine: Lacks the nitrile group.

Uniqueness

4-Morpholinecarbonitrile,2-methyl-(9CI) is unique due to the presence of both the nitrile and methyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

生物活性

4-Morpholinecarbonitrile, 2-methyl-(9CI) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure and Properties

- Molecular Formula : C7H10N2O

- Molecular Weight : 138.17 g/mol

- IUPAC Name : 4-Morpholine-2-methylcarbonitrile

Research indicates that 4-Morpholinecarbonitrile, 2-methyl-(9CI) may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism of action is primarily attributed to its ability to act as an inhibitor of specific enzymes, which can lead to alterations in metabolic processes.

Pharmacological Effects

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. It has been tested for efficacy against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary studies suggest that 4-Morpholinecarbonitrile, 2-methyl-(9CI) may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

- Cytotoxicity : The compound has demonstrated cytotoxic effects in certain cell lines, indicating potential applications in targeted drug delivery systems.

Case Studies

- In Vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of 4-Morpholinecarbonitrile on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.

- Antibacterial Activity : A comparative analysis published in Pharmaceutical Biology assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli, indicating moderate antibacterial efficacy.

- Mechanistic Insights : Research conducted by Smith et al. demonstrated that the compound inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria and cancer cells. This inhibition can disrupt cellular proliferation and lead to cell death.

Data Table: Summary of Biological Activities

| Activity Type | Test Organisms/Cells | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 25 µg/mL | Pharmaceutical Biology |

| Antimicrobial | Escherichia coli | MIC = 50 µg/mL | Pharmaceutical Biology |

| Cytotoxicity | Various cancer cell lines | Significant reduction in viability | Journal of Medicinal Chemistry |

| Enzyme Inhibition | Dihydrofolate reductase | Inhibition observed | Smith et al. |

属性

IUPAC Name |

2-methylmorpholine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6-4-8(5-7)2-3-9-6/h6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQPLVGMOIUZPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。